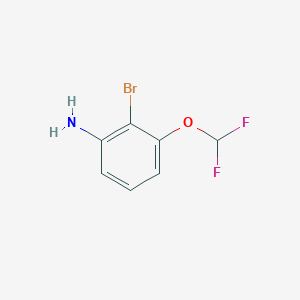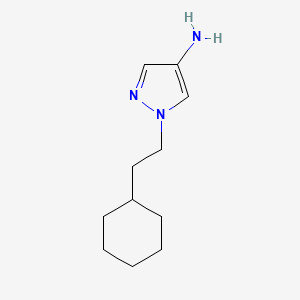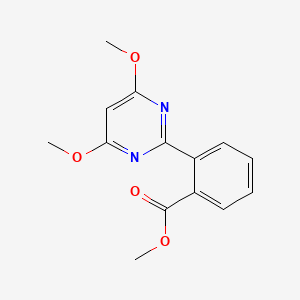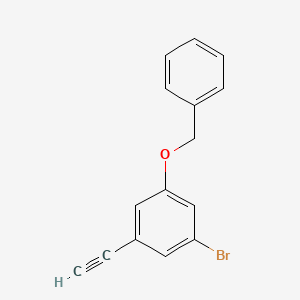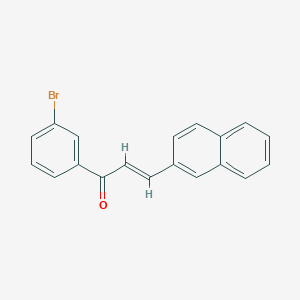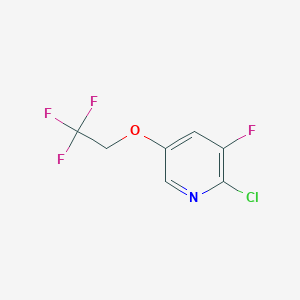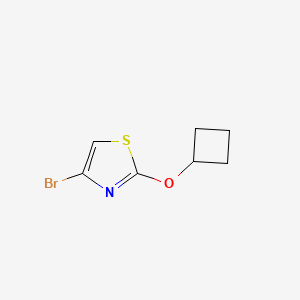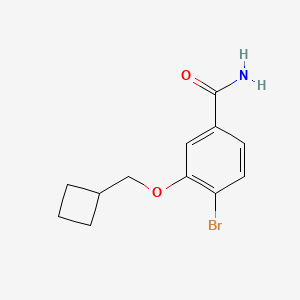![molecular formula C32H45N9O10S B12080913 acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic peptide substrate used primarily in scientific research. This compound is known for its ability to be used in luminescence measurements, making it valuable in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA acetate involves the sequential coupling of amino acids and other functional groups. The process typically starts with the protection of amino groups, followed by the coupling of Tosyl (Tos) group with Glycine (Gly), Proline (Pro), and Arginine (Arg). The ANBA (4-Aminonaphthalene-1,8-dicarboxylic acid) and IPA (Isopropylamine) are then introduced to form the final compound. The reaction conditions often involve the use of coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) in an organic solvent such as DMF (Dimethylformamide) .
Industrial Production Methods
Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA acetate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and stringent purification methods like HPLC (High-Performance Liquid Chromatography) .
Chemical Reactions Analysis
Types of Reactions
Tos-Gly-Pro-Arg-ANBA-IPA acetate primarily undergoes hydrolysis and enzymatic reactions. It is stable under mild conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) can hydrolyze the compound.
Enzymatic Reactions: Proteases can cleave the peptide bonds in Tos-Gly-Pro-Arg-ANBA-IPA acetate.
Major Products Formed
The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA acetate include individual amino acids and smaller peptide fragments .
Scientific Research Applications
Tos-Gly-Pro-Arg-ANBA-IPA acetate is widely used in various fields of scientific research:
Chemistry: Used as a substrate in chromogenic assays to study enzyme kinetics and inhibition.
Biology: Employed in the detection of protease activity in biological samples.
Medicine: Utilized in diagnostic assays to measure the activity of specific enzymes, such as thrombin.
Industry: Applied in quality control processes to ensure the activity of enzyme preparations.
Mechanism of Action
Tos-Gly-Pro-Arg-ANBA-IPA acetate functions as a substrate for proteolytic enzymes. When cleaved by these enzymes, it releases a chromogenic or luminescent signal that can be measured. This allows for the quantification of enzyme activity. The molecular targets are primarily proteases, and the pathways involved include the hydrolysis of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Tos-Gly-Pro-Arg-ANBA-IPA: Similar in structure but without the acetate group.
Tos-Gly-Pro-Arg-pNA: Another chromogenic substrate used for similar applications.
Uniqueness
Tos-Gly-Pro-Arg-ANBA-IPA acetate is unique due to its high sensitivity and specificity in luminescence measurements. Its structure allows for efficient cleavage by proteases, making it a preferred choice in various assays .
Properties
Molecular Formula |
C32H45N9O10S |
|---|---|
Molecular Weight |
747.8 g/mol |
IUPAC Name |
acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4) |
InChI Key |
RUKOLHFVDDAWSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
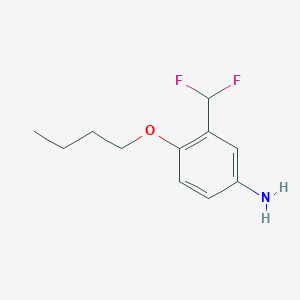
![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)
